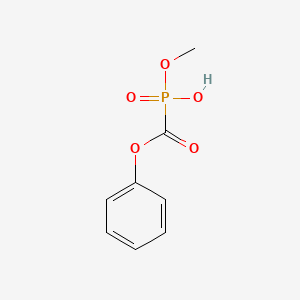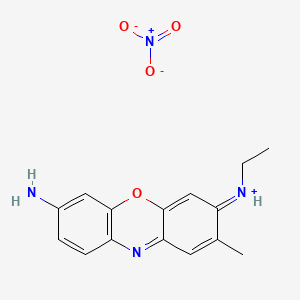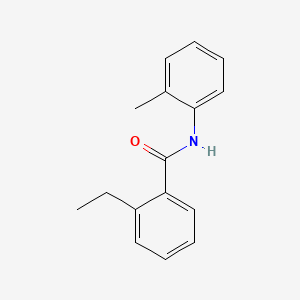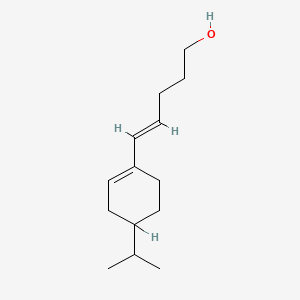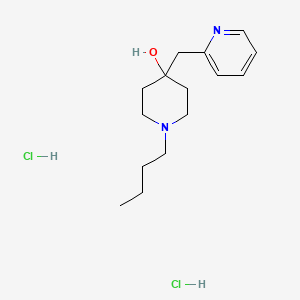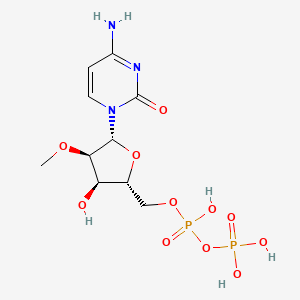
2'-O-Methylcytidine-5'-diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-Methylcytidine-5’-diphosphate is a modified nucleoside diphosphate. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a methyl group. This modification can influence the compound’s biochemical properties and its interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methylcytidine-5’-diphosphate typically involves the methylation of cytidine at the 2’ position followed by phosphorylation. The methylation can be achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry under controlled conditions .
Industrial Production Methods
Industrial production of 2’-O-Methylcytidine-5’-diphosphate may involve large-scale synthesis using automated synthesizers. These machines can perform the methylation and phosphorylation steps efficiently, ensuring high yield and purity. The process is typically followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-Methylcytidine-5’-diphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methyl group at the 2’ position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2’-O-Methylcytidine-5’-triphosphate, while reduction can yield various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
2’-O-Methylcytidine-5’-diphosphate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acids.
Biology: The compound is utilized in studies of RNA modifications and their effects on gene expression and regulation.
Wirkmechanismus
The mechanism of action of 2’-O-Methylcytidine-5’-diphosphate involves its incorporation into RNA molecules, where it can influence the structure and function of the RNA. The methyl group at the 2’ position can affect the RNA’s stability, folding, and interactions with proteins and other molecules. This modification can alter the RNA’s biological activity and its role in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-O-Methylcytidine-5’-monophosphate: A similar compound with one phosphate group instead of two.
2’-O-Methylcytidine-5’-triphosphate: A compound with three phosphate groups, often used in studies of RNA polymerase activity.
5-Methylcytidine: A methylated form of cytidine without the 2’-O-methyl modification.
Uniqueness
2’-O-Methylcytidine-5’-diphosphate is unique due to its specific methylation at the 2’ position and the presence of two phosphate groups. This combination of modifications can significantly influence its biochemical properties and its interactions with other molecules, making it a valuable tool in various research applications .
Eigenschaften
CAS-Nummer |
28714-98-9 |
|---|---|
Molekularformel |
C10H17N3O11P2 |
Molekulargewicht |
417.20 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N3O11P2/c1-21-8-7(14)5(4-22-26(19,20)24-25(16,17)18)23-9(8)13-3-2-6(11)12-10(13)15/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H2,11,12,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |
InChI-Schlüssel |
ISSFCGLAQQYMBB-ZOQUXTDFSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


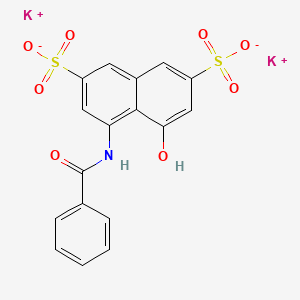
![1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride](/img/structure/B12677717.png)
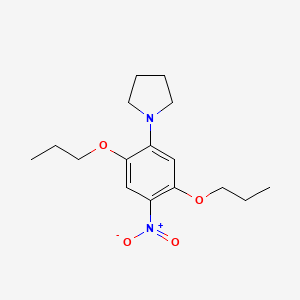
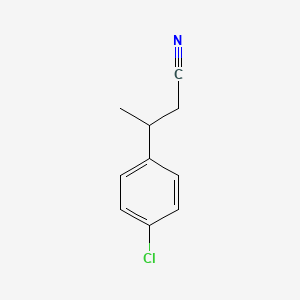
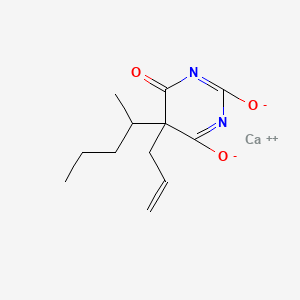
![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)

